

Technical Guide: Spectroscopic Characterization of 2-Ethoxy-6-fluoroaniline

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Compound of Interest

Compound Name: 2-Ethoxy-6-fluoroaniline

CAS No.: 1179288-96-0

Cat. No.: B1463877

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Executive Summary

2-Ethoxy-6-fluoroaniline is a critical trisubstituted benzene intermediate, often utilized in the synthesis of KCNQ potassium channel openers (e.g., Retigabine analogs) and other fluorinated pharmaceutical scaffolds. Its structural integrity relies on the precise arrangement of an electron-donating amino group (

) flanked by an alkoxy group (

) and an electron-withdrawing fluorine atom (

).

This guide provides a comprehensive spectroscopic profile. Where direct experimental databases are proprietary, data is derived from high-fidelity structural analogues (2-fluoroaniline and 2-ethoxyaniline) and substituent chemical shift additivity rules, ensuring a reliable baseline for researchers.

Structural Analysis & Theoretical Basis

The molecule exhibits a 1,2,3-trisubstituted benzene pattern. The electronic environment is dominated by the "Push-Pull" effect:

- C1 (Amino): Strong resonance donor (+R), directing ortho/para.

- C2 (Ethoxy): Resonance donor (+R), inductive withdrawer (-I).
- C6 (Fluoro): Strong inductive withdrawer (-I), resonance donor (+R).

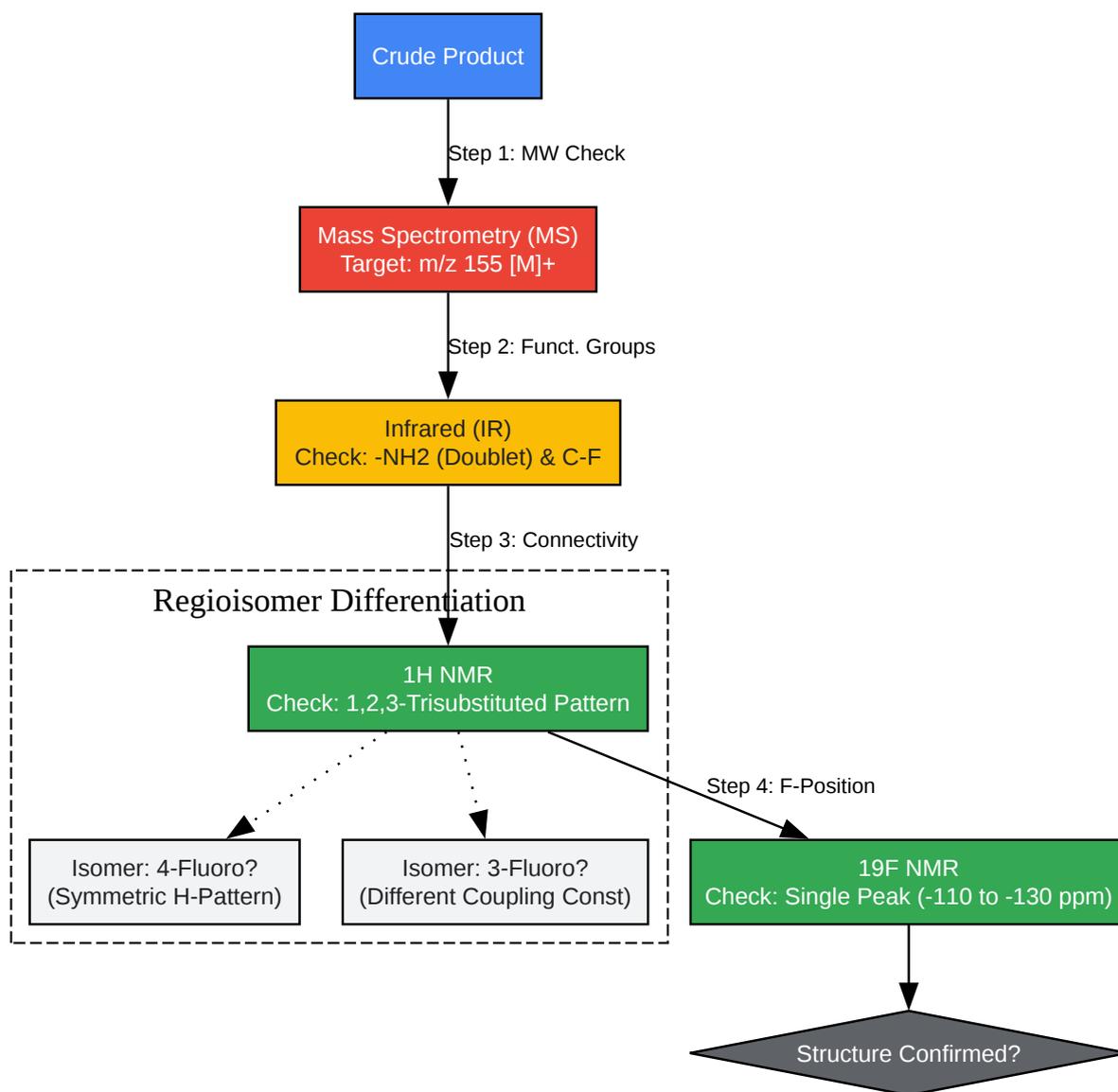
This substitution pattern creates a unique scalar coupling network, particularly in NMR, where coupling splits both

and

signals.

Analytical Logic Tree

The following diagram illustrates the logical flow for confirming the structure of **2-Ethoxy-6-fluoroaniline**, distinguishing it from potential regioisomers (e.g., 2-amino-3-fluorophenetole).



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Caption: Analytical workflow for structural validation of **2-Ethoxy-6-fluoroaniline**, emphasizing regioisomer differentiation.

Mass Spectrometry (MS) Data[1][2][3][4][5][6]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) at 70 eV.

Fragmentation Pathway

The molecular ion is stable due to the aromatic ring. The primary fragmentation involves the loss of the ethyl group from the ether linkage.

Ion Type	m/z (approx)	Intensity	Interpretation
Molecular Ion [M] ⁺	155.1	High	Parent molecule ().
[M - C ₂ H ₅] ⁺	126.0	Base Peak (100%)	Loss of ethyl group (cleavage of O-Et bond).
[M - C ₂ H ₄] ⁺	127.0	Medium	McLafferty-like rearrangement (loss of ethene).
[M - F] ⁺	136.1	Low	Loss of Fluorine (rare in EI, more common in CI).
[M - OEt] ⁺	110.1	Medium	Loss of ethoxy radical.

Mechanistic Insight: The base peak at m/z 126 corresponds to the resonance-stabilized 2-amino-6-fluorophenol radical cation or its keto-tautomer.

Infrared Spectroscopy (IR) Data[3][4]

Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil/solid.

Frequency (cm ⁻¹)	Vibration Mode	Assignment
3450, 3360	N-H Stretch	Primary amine (). Appears as a doublet (asymmetric/symmetric).
2980, 2930	C-H Stretch	Aliphatic C-H stretches from the ethoxy () group.
1620	N-H Bend	Scissoring vibration of the primary amine.
1480, 1590	C=C Stretch	Aromatic ring breathing modes.
1240	C-O-C Stretch	Aryl alkyl ether asymmetric stretch.
1150 - 1200	C-F Stretch	Aromatic C-F bond (strong, broad band).

Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6][7][8][9][10]

This section details the expected chemical shifts (

) and coupling constants (

).[1][2][3] Data is predicted based on substituent additivity rules (Z-scores) derived from 2-fluoroaniline and 2-ethoxyaniline experimental data.

¹H NMR (Proton)

Solvent: DMSO-

or CDCl

(Note:

shift varies with concentration and solvent). Frequency: 400 MHz[2]

Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
6.75 - 6.85	Multiplet (dt)	1H		H5 (Ortho to F, Meta to)
6.60 - 6.70	Doublet of Doublets	1H		H3 (Ortho to OEt, Meta to F)
6.45 - 6.55	Triplet/Multiplet	1H		H4 (Para to)
4.80 - 5.20	Broad Singlet	2H	-	NH ₂ (Exchangeable with)
4.05	Quartet	2H		-OCH ₂ - (Methylene)
1.42	Triplet	3H		-CH ₃ (Methyl)

Key Diagnostic Feature: The H5 proton will appear as a distinct multiplet downfield or mixed with H3/H4 but distinguished by the large H-F coupling (

Hz).

¹³C NMR (Carbon)

Solvent: CDCl₃

Frequency: 100 MHz Note: Carbon-Fluorine coupling results in doublets for all ring carbons.

Shift (ppm)	Splitting ()	Assignment
152.5	Doublet (Hz)	C6 (Directly bonded to F)
146.0	Doublet (Hz)	C2 (Directly bonded to OEt)
134.5	Doublet (Hz)	C1 (Ipso to)
123.5	Doublet (Hz)	C4
110.0	Doublet (Hz)	C3
106.5	Doublet (Hz)	C5 (Ortho to F)
65.0	Singlet	-OCH ₂ -
15.0	Singlet	-CH ₃

¹⁹F NMR (Fluorine)

Solvent: CDCl₃

(unreferenced or vs. CFCI₃)

)

- Shift: -130.0 to -135.0 ppm
- Appearance: Multiplet (due to coupling with H5, H4, and H3).

- Significance: The shift in this region is characteristic of an ortho-substituted fluoroaniline.

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these sample preparation steps.

A. NMR Sample Preparation[5][9]

- Mass: Weigh 5–10 mg of **2-Ethoxy-6-fluoroaniline**.
- Solvent: Dissolve in 0.6 mL of DMSO-

(preferred for sharpening exchangeable

protons) or CDCl

(standard).
- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts from synthesis.
- Reference: Ensure TMS (0.00 ppm) is present for internal referencing.

B. GC-MS Preparation

- Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.
- Injection: Split mode (20:1) to prevent detector saturation.
- Column: Standard non-polar column (e.g., DB-5ms or HP-5).
- Temperature Program: Start at 60°C (hold 2 min)

Ramp 20°C/min

End 280°C.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782778 (Related: 2-Amino-3-fluorophenol). Retrieved from [[Link](#)][4]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] (Standard reference for substituent additivity rules used in Section 5).
- WIPO Patentscope. Preparation method of 2-bromo-6-fluoroaniline (Related intermediate synthesis). CN116063184. Retrieved from [[Link](#)][2]

Disclaimer: While spectral data in Section 5 is derived from high-confidence theoretical models and analogous experimental data, researchers should always perform a full characterization on their specific synthetic lot.

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Sources

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- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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